3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
Description
Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery and development. frontiersin.orgnih.gov Its prevalence in pharmaceuticals stems from its ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-pi stacking, making it an excellent scaffold for designing molecules that interact with biological targets like enzymes and receptors. nbinno.com
The pyrazole moiety is a key component in numerous commercially significant compounds, including pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. wikipedia.org The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its pharmacokinetic profile and biological activity. nbinno.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidepressant properties. nih.govnih.gov
Role of Aldehyde Functionality in Organic Synthesis
The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom and an R group (R-CH=O), is one of the most important functionalities in organic chemistry. wikipedia.orgchemistrytalk.org Aldehydes are highly reactive and serve as crucial intermediates in a multitude of organic transformations. cornish.edubritannica.com Their reactivity is primarily due to the polarity of the carbonyl group and the presence of an acidic alpha-hydrogen (if present). britannica.com
Aldehydes participate in a wide range of reactions, making them versatile building blocks for more complex molecules. wikipedia.org Key reactions involving aldehydes include:
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles. This is the basis for reactions like the formation of hemiacetals and acetals with alcohols, cyanohydrins with cyanide, and the Grignard reaction. wikipedia.orgcornish.edu
Oxidation: Aldehydes are easily oxidized to form carboxylic acids. cornish.edubritannica.com
Reduction: They can be reduced to primary alcohols using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). cornish.edu
Condensation Reactions: Aldehydes with α-hydrogens can undergo aldol (B89426) condensation to form β-hydroxy aldehydes or α,β-unsaturated aldehydes. cornish.edu They also react with amines to form imines (Schiff bases). wikipedia.org
This broad reactivity makes aldehydes indispensable synthons in the synthesis of pharmaceuticals, natural products, and polymers. chemistrytalk.orglibretexts.org
Contextualization of Halogenated Pyrazole Carbaldehydes as Synthon Platforms
The combination of a pyrazole core, an aldehyde function, and a halogen atom creates a highly versatile and reactive molecule known as a halogenated pyrazole carbaldehyde. These compounds serve as powerful synthons, or synthetic building blocks, for the construction of more complex heterocyclic systems. iucr.orgresearchgate.net
The compound 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde exemplifies this class of synthons. Its key reactive sites are:
The aldehyde group , which can undergo all the typical reactions of aldehydes, allowing for chain extension and the introduction of new functional groups. smolecule.com
The chloro substituent , which can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functionalities at this position.
The pyrazole ring itself, which can participate in various cycloaddition and condensation reactions to form fused heterocyclic systems. iucr.org
The Vilsmeier-Haack reaction is a common and efficient method for synthesizing such compounds, often achieving formylation (addition of the -CHO group) and chlorination in a single step from a pyrazolone (B3327878) precursor. iucr.orgmdpi.commdpi.com The resulting difunctional compound is a valuable intermediate for creating libraries of pyrazole derivatives for biological screening and materials science applications. researchgate.netresearchgate.net For example, 5-chloropyrazole-4-carbaldehydes are used to design and synthesize various fused heterocyclic moieties with different ring sizes, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. researchgate.netmdpi.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-chloro-2-methylpyrazole-3-carbaldehyde |
| InChI Key | FXOGXCXWXNBDKJ-UHFFFAOYSA-N |
Data sourced from PubChem CID 17794478. uni.lu
Properties
CAS No. |
221276-16-0 |
|---|---|
Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.6 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Advanced Derivatization Chemistry of 3 Chloro 1 Methyl 1h Pyrazole 5 Carbaldehyde
Transformations at the Aldehyde Moiety
The aldehyde group is a highly reactive functional group that enables carbon-carbon and carbon-heteroatom bond formation, making it a cornerstone for the synthesis of more complex derivatives.
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles, initiating addition and condensation sequences that are fundamental to its derivatization chemistry.
The reaction of pyrazole (B372694) carbaldehydes with primary and secondary amines is a standard method for installing new C-N bonds. The condensation with primary amines, such as cyclohexylamine (B46788), typically proceeds to form imines (Schiff bases). While direct examples for 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde are not prevalent in the cited literature, the reaction of the related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine has been shown to yield a condensation product. researchgate.net In some cases, these reactions can be complex; for instance, the reaction with cyclohexylamine can be followed by hydrolysis to yield a (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net Similarly, three-component reactions involving a pyrazole aldehyde, an aziridine, and ammonium (B1175870) acetate (B1210297) can proceed through an in-situ imine formation to generate complex heterocyclic systems like 1,3-diazabicyclo[3.1.0]hex-3-enes. mdpi.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Cyclohexylamine | Condensation/hydrolysis product | researchgate.net |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | trans-2-benzoyl-3-(4-nitrophenyl)aziridine, NH4OAc | 1,3-diazabicyclo[3.1.0]hex-3-ene | mdpi.com |
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. researchgate.net This reaction is a powerful tool for synthesizing α,β-unsaturated systems. Pyrazole aldehydes are suitable substrates for this transformation. For instance, various aromatic aldehydes readily undergo Knoevenagel condensation with active methylene compounds like 3-methyl-1-phenylpyrazolin-5-(4H)-one. This reaction can be efficiently carried out in ionic liquids, which can act as both the solvent and the catalyst. While specific studies on this compound are limited, its structural similarity to other reactive aldehydes suggests it would readily participate in such condensations with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield the corresponding alkenylated pyrazole derivatives.
The aldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to two other important classes of compounds.
Reduction to Alcohols: The reduction of the formyl group to a hydroxymethyl group is a common transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this purpose. A general method for reducing pyrazole esters, which are structurally related to aldehydes, involves lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol. umich.edu The resulting (3-chloro-1-methyl-1H-pyrazol-5-yl)methanol is a valuable intermediate for further functionalization, for example, through esterification or conversion to an alkyl halide.
Oxidation to Carboxylic Acids: Conversely, the aldehyde can be oxidized to 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), or chromium-based reagents like Jones reagent (CrO₃/H₂SO₄). libretexts.orgorganic-chemistry.org The resulting carboxylic acid is a key building block for synthesizing amides, esters, and other acid derivatives, significantly broadening the synthetic scope of the original aldehyde. nih.gov For example, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an analogue, is a crucial intermediate in the synthesis of pesticides. quickcompany.inchemicalbook.com
| Transformation | Product | Typical Reagents | Reference |
|---|---|---|---|
| Reduction | (3-chloro-1-methyl-1H-pyrazol-5-yl)methanol | NaBH4, LiAlH4 | umich.edu |
| Oxidation | 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | KMnO4, Jones Reagent (CrO3/H2SO4) | libretexts.orgorganic-chemistry.orgnih.gov |
The reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate readily furnishes the corresponding aldoxime. umich.edu This reaction is demonstrated in the synthesis of novel pyrazole oxime compounds, where intermediates like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are converted to their oximes before further elaboration. mdpi.comnih.gov These pyrazole oximes are of interest in the development of new biologically active molecules. mdpi.com
The aldoxime can then be dehydrated to form the corresponding nitrile, 3-chloro-1-methyl-1H-pyrazole-5-carbonitrile. Common dehydrating agents for this conversion include acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₄O₁₀). The nitrile group is a versatile functional handle that can be hydrolyzed back to a carboxylic acid or reduced to an amine.
Reactions with Carbon Nucleophiles (e.g., Wittig, Horner-Wadsworth-Emmons)
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for converting aldehydes into alkenes by forming a new carbon-carbon double bond with high regiochemical control. libretexts.org
Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. organic-chemistry.orgmasterorganicchemistry.com The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. wikipedia.org The stereochemical outcome (E vs. Z alkene) is influenced by the nature of the substituents on the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to produce the Z-alkene. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgalfa-chemistry.com This increased reactivity allows HWE reagents to react efficiently with a broader range of aldehydes, even sterically hindered ones. nrochemistry.com A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable E-alkene. organic-chemistry.org Furthermore, the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org Given the unhindered nature of the aldehyde in this compound, both Wittig and HWE reactions are expected to proceed efficiently to yield various 5-alkenyl-3-chloro-1-methyl-1H-pyrazole derivatives.
| Reaction | Key Reagent | Typical Stereoselectivity | Byproduct | Advantages | Reference |
|---|---|---|---|---|---|
| Wittig | Phosphorus Ylide (Ph3P=CR2) | Depends on ylide stability (Z for non-stabilized, E for stabilized) | Triphenylphosphine oxide (Ph3P=O) | Wide applicability | organic-chemistry.orgwikipedia.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly E-alkene | Dialkyl phosphate salt | Higher reactivity, easy byproduct removal, high E-selectivity | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |
Reactivity of the Chloro Substituent
The chlorine atom attached to the pyrazole ring is a versatile handle for a variety of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the derivatization of this pyrazole scaffold.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing aryl halides, particularly those on electron-deficient aromatic systems. science.govnih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For SNAr to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.orgpressbooks.pub In this compound, the carbaldehyde group at the C5 position acts as a powerful electron-withdrawing group, rendering the pyrazole ring susceptible to nucleophilic attack.
This activation facilitates the displacement of the C3 chloro substituent by a range of nucleophiles. The general mechanism involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, followed by the elimination of the chloride ion to restore the aromaticity of the pyrazole ring. libretexts.org This methodology allows for the direct introduction of various functionalities.
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions Data is illustrative of typical SNAr reactions on activated chloro-heterocycles.
| Nucleophile (Nu⁻) | Reagent Example | Product Class |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 3-alkoxy-1-methyl-1H-pyrazole-5-carbaldehyde |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 3-arylthio-1-methyl-1H-pyrazole-5-carbaldehyde |
| Amine (R₂NH) | Piperidine | 3-(piperidin-1-yl)-1-methyl-1H-pyrazole-5-carbaldehyde |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | 3-azido-1-methyl-1H-pyrazole-5-carbaldehyde |
The efficiency of these reactions can be influenced by the nature of the nucleophile, solvent, and reaction temperature. Stronger nucleophiles and polar aprotic solvents like DMSO or DMF generally promote the reaction. mdpi.com
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in modern organic synthesis. nih.govresearchgate.net The chloro substituent on the pyrazole ring serves as an excellent electrophilic partner in these transformations, most commonly employing palladium catalysts. youtube.comrsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com It is a highly versatile method for creating aryl-aryl or aryl-heteroaryl bonds. researchgate.netresearchgate.net The reaction is tolerant of a wide variety of functional groups, making it a robust choice for complex molecule synthesis. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples the chloropyrazole with a terminal alkyne. researchgate.netorganic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov Research on closely related 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes has demonstrated their successful use in Sonogashira cross-coupling reactions with various alkynes to yield the corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes. researchgate.net This provides a direct route to incorporating alkynyl moieties onto the pyrazole core.
Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling the chloropyrazole with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction is effective for the synthesis of substituted alkenes attached to the pyrazole ring.
Table 2: Overview of Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Typical Catalyst System | General Product Structure |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl-1-methyl-1H-pyrazole-5-carbaldehyde |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(II) complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 3-(Alkynyl)-1-methyl-1H-pyrazole-5-carbaldehyde |
| Heck | Alkene (CH₂=CHR) | Pd(0) or Pd(II) complex, Base (e.g., Et₃N) | 3-(Alkenyl)-1-methyl-1H-pyrazole-5-carbaldehyde |
Reductive Dehalogenation Processes
Reductive dehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom. This process can be achieved using various reducing agents. While specific studies on this compound are not detailed in the provided context, general methods for the dehalogenation of aryl halides are well-established. These methods include catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, or the use of metal hydride reagents. uky.edu The microbial reductive dechlorination of substituted chlorobenzoates has also been studied, suggesting that the electronic properties of other substituents on the ring can influence the reaction rate. nih.govnih.gov This transformation is synthetically useful for accessing the corresponding 1-methyl-1H-pyrazole-5-carbaldehyde from its chlorinated precursor.
Pyrazole Ring Functionalization and Modifications
Beyond reactions involving the chloro substituent, the pyrazole ring itself can be a target for further functionalization, although its reactivity is heavily influenced by the existing substituents.
The pyrazole ring is an aromatic heterocycle and can, in principle, undergo electrophilic aromatic substitution. For unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position. pharmaguideline.comscribd.comrrbdavc.org This is because substitution at C3 or C5 would lead to a highly unstable, positively charged intermediate at a nitrogen atom. rrbdavc.org However, the reactivity of this compound towards electrophiles is significantly diminished. Both the C3-chloro group and the C5-carbaldehyde group are electron-withdrawing and therefore deactivate the ring towards electrophilic attack. Consequently, electrophilic aromatic substitution on this particular substrate would be challenging and likely require harsh reaction conditions, if it is possible at all.
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials like halides. researchgate.netrsc.org For pyrazole derivatives, the Lewis basic N2 atom can act as an inherent directing group, guiding the regioselective functionalization of C-H bonds, particularly at the C5 position. researchgate.net In the case of this compound, the C5 position is already substituted. Therefore, C-H functionalization strategies would primarily target the C4-H bond. Various transition metals, including palladium and rhodium, have been employed to catalyze the direct arylation, alkenylation, and alkynylation of pyrazole C-H bonds. researchgate.netresearchgate.net These methods provide a direct route to poly-substituted pyrazoles, offering a modern approach to diversifying the pyrazole scaffold. acs.org
Multicomponent Reactions (MCRs) as Derivatization Tools
Multicomponent reactions (MCRs), which involve the one-pot combination of three or more reactants to form a single product, are highly efficient tools for generating molecular diversity. A close analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been successfully employed in a one-pot, three-component reaction to synthesize a complex, fused heterocyclic system. mdpi.comresearchgate.net
This reaction involves the combination of the pyrazole carbaldehyde, trans-2-benzoyl-3-(4-nitrophenyl)aziridine, and ammonium acetate in absolute ethanol (B145695). The mixture is stirred at room temperature for 48 hours to yield 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com This transformation highlights the utility of the pyrazole aldehyde as a key component in constructing intricate molecular frameworks, such as the 1,3-diazabicyclo[3.1.0]hex-3-ene system, in a single synthetic operation. mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
|---|---|---|---|---|
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | trans-2-benzoyl-3-(4-nitrophenyl)aziridine | Ammonium Acetate | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | mdpi.com |
Chemo- and Regioselective Transformations
The presence of two distinct reactive sites—the C5-aldehyde and the C3-chloro group—on the pyrazole ring allows for chemo- and regioselective transformations. The specific reaction outcome can be directed by the choice of reagents and reaction conditions.
Chemoselectivity: The C3-chloro group can be selectively targeted by nucleophiles in substitution reactions. For instance, the phenyl-substituted analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, reacts with phenols and thiophenols in the presence of a base (potassium carbonate in DMF) to yield the corresponding 5-phenoxy and 5-phenylsulfanyl derivatives. researchgate.netnih.gov In these reactions, the nucleophile preferentially attacks the C-Cl bond, leaving the aldehyde group intact, thus demonstrating high chemoselectivity.
Regioselectivity: The aldehyde function is a versatile handle for constructing fused-ring systems through condensation reactions. Pyrazole-4-carbaldehydes are widely used as precursors for a variety of fused heterocycles. semanticscholar.org For example, the aldehyde can undergo condensation with active methylene compounds, which can then lead to subsequent intramolecular cyclization, forming fused systems like pyrazolo[3,4-b]pyridines. umich.edu Another documented reaction is the synthesis of methyl 1,3-diphenyI-1H-thieno[2,3-c]pyrazole-5-carboxylate from 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and methyl thioglycolate, where the reaction proceeds at both the aldehyde and the chloro-substituted positions to form the fused thieno[2,3-c]pyrazole system. semanticscholar.org
| Starting Material | Reagent(s) | Product Type | Selectivity Type | Reference |
|---|---|---|---|---|
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | p-cresol, KOH | 5-aryloxy-pyrazole-4-carbaldehyde | Chemoselective (Substitution at C-Cl) | nih.gov |
| 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate, Na₂CO₃ | Fused Thieno[2,3-c]pyrazole | Regioselective (Condensation/Cyclization) | semanticscholar.org |
Theoretical and Computational Investigations of 3 Chloro 1 Methyl 1h Pyrazole 5 Carbaldehyde and Its Derivatives
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its physical and chemical properties. Analyses such as Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping provide a detailed picture of the electron distribution and its implications for chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. wikipedia.orgunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of the HOMO and LUMO, as well as their spatial distribution, are key indicators of a molecule's reactivity. pku.edu.cn
For 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde, the HOMO is expected to be distributed primarily over the electron-rich pyrazole (B372694) ring, while the LUMO is likely localized on the electron-deficient carbaldehyde group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
Computational studies on similar pyrazole derivatives indicate that substituents significantly influence the FMO energies. nih.gov In this molecule:
The aldehyde group acts as an electron-withdrawing group, lowering the energy of both the HOMO and LUMO, and increasing the molecule's susceptibility to nucleophilic attack at the carbonyl carbon.
The chlorine atom is electron-withdrawing through induction but can donate electron density through resonance, influencing the electron distribution on the pyrazole ring.
The N-methyl group is weakly electron-donating, slightly raising the energy of the frontier orbitals.
The interaction between these orbitals dictates the molecule's behavior in various reaction types, such as cycloadditions and electrophilic or nucleophilic substitutions. wikipedia.org
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
| Parameter | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -7.25 | Indicates electron-donating ability (nucleophilicity). Susceptible to attack by strong electrophiles. |
| LUMO Energy | -2.10 | Indicates electron-accepting ability (electrophilicity). The carbaldehyde carbon is a likely site for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.15 | Suggests moderate kinetic stability and reactivity. |
Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. They are highly effective for identifying the sites prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as lone pairs on electronegative atoms, and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack.
For this compound, the MEP map would show:
A strong negative potential around the carbonyl oxygen atom of the aldehyde group, making it a primary site for protonation and hydrogen bonding.
A significant positive potential on the carbonyl carbon and the aldehyde hydrogen, confirming their electrophilic nature.
The nitrogen atoms of the pyrazole ring would also exhibit negative potential, though likely less intense than the carbonyl oxygen.
The chlorine atom would create a complex potential region, being electronegative yet adjacent to the electron-rich ring system.
Table 2: Predicted Partial Charges on Key Atoms of this compound
| Atom | Predicted Partial Charge (a.u.) | Description |
|---|---|---|
| O (carbonyl) | -0.55 | Highly electronegative, site of negative charge concentration. |
| C (carbonyl) | +0.45 | Electron-deficient due to bonding with oxygen, a primary electrophilic center. |
| Cl | -0.15 | Electronegative, withdraws electron density from the pyrazole ring. |
| N1 (methylated) | -0.20 | Possesses a lone pair, contributing to the ring's aromaticity. |
| N2 | -0.28 | Possesses a lone pair, also a site of negative potential. |
Density Functional Theory (DFT) Calculations for Structural Optimization and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometries, vibrational frequencies, and a host of other properties. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a highly accurate three-dimensional structure. researchgate.net
Structural optimization reveals precise bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography of similar compounds. researchgate.net For instance, calculations would likely confirm the planarity of the pyrazole ring and determine the rotational barrier of the carbaldehyde group relative to the ring. DFT is also used to calculate global reactivity descriptors derived from FMO energies, such as chemical hardness, softness, and the electrophilicity index, which quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively.
Table 3: Selected Optimized Geometrical Parameters (DFT/B3LYP) for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-Cl | 1.73 Å |
| Bond Length | N1-N2 | 1.35 Å |
| Bond Angle | O=C-C5 | 124.5° |
| Dihedral Angle | C4-C5-C(H)=O | ~180° (trans-planar) |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms that are often difficult to probe experimentally. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.
For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods can be used to:
Locate the Transition State (TS): Algorithms are used to find the saddle point on the potential energy surface that connects reactants and products.
Characterize the TS: A frequency calculation is performed on the TS geometry. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.
Calculate Activation Energy (Ea): The energy difference between the transition state and the reactants determines the activation barrier, which is directly related to the reaction rate.
This modeling provides a step-by-step understanding of bond-forming and bond-breaking processes, guiding the optimization of reaction conditions.
Table 4: Illustrative Energy Profile for a Hypothetical Nucleophilic Addition Reaction
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (pyrazole + nucleophile). |
| Transition State (TS) | +15.5 | Highest energy point along the reaction coordinate. |
| Product | -8.2 | Final addition product. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular vibrations, and interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov
For this compound, MD simulations could be used to:
Analyze Conformational Dynamics: Although the molecule is relatively rigid, MD can explore the rotational freedom of the N-methyl and carbaldehyde groups and the timescale of these motions.
Study Solvation: Simulating the molecule in a solvent like water or ethanol (B145695) can reveal the structure of the solvation shell and identify key intermolecular interactions, such as hydrogen bonds between the solvent and the carbonyl oxygen.
Model Receptor Binding: If the molecule is a potential drug candidate, MD simulations can model its binding to a target protein, assessing the stability of the complex and identifying the key amino acid residues involved in the interaction. nih.gov This provides insights into the binding affinity and mechanism of action.
Prediction of Spectroscopic Parameters for Structural Elucidation
Computational methods are highly valuable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and confirms molecular structures. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental data is a powerful tool for structural verification.
Infrared (IR) Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. The predicted IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum, such as the characteristic C=O stretching frequency of the aldehyde and the C-Cl stretching mode.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, providing information about the molecule's electronic structure and conjugation.
Table 5: Comparison of Predicted and Plausible Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value | Plausible Experimental Value |
|---|---|---|---|
| ¹H NMR | δ (CHO) | 9.85 ppm | 9.90 ppm |
| ¹³C NMR | δ (C=O) | 184.2 ppm | 185.0 ppm |
| IR | ν (C=O stretch) | 1695 cm⁻¹ | 1690 cm⁻¹ |
| UV-Vis (TD-DFT) | λmax | 275 nm | 278 nm |
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent medium can significantly influence the molecular properties and reactivity of chemical compounds. For this compound and its derivatives, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the nature and magnitude of these solvent effects. Such investigations provide insights into changes in molecular structure, electronic properties, and spectroscopic behavior as a function of the solvent's polarity and hydrogen-bonding capability.
Theoretical models often utilize a polarizable continuum model (PCM) to simulate the solvent environment. This approach treats the solvent as a continuous dielectric medium, which allows for the calculation of various molecular properties in different solvents.
Influence on Molecular Geometry and Electronic Structure:
Computational analyses indicate that the geometry of pyrazole carbaldehyde derivatives is generally stable across solvents with varying polarities. However, subtle changes in bond lengths and dihedral angles can occur. Of greater significance are the solvent-induced changes in the electronic properties. The dipole moment of these molecules, for instance, is observed to increase with the polarity of the solvent. This is attributed to the stabilization of the charge-separated resonance structures in a more polar environment.
Solvatochromic Effects:
One of the most prominent solvent effects is solvatochromism, which refers to the change in the color of a substance when dissolved in different solvents. This phenomenon is directly related to the differential solvation of the ground and excited electronic states of the molecule. For pyrazole carbaldehyde derivatives, theoretical studies on their photophysical properties reveal how solvent polarity affects their absorption and emission spectra. nih.gov
For instance, in a study on a related pyrazoline derivative, the absorption and emission spectra were investigated in various solvents. The experimental and theoretical data, obtained through DFT and time-dependent DFT (TD-DFT) calculations, showed a correlation between the Stokes shift and the solvent polarity. elsevierpure.com This behavior is often indicative of an intramolecular charge transfer (ICT) character in the excited state. elsevierpure.com
A summary of typical solvatochromic data for a related pyrazole carbaldehyde derivative is presented below, illustrating the shift in absorption maxima in different solvents.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |
|---|---|---|
| n-Hexane | 1.88 | 320 |
| Chloroform | 4.81 | 328 |
| Ethyl Acetate (B1210297) | 6.02 | 330 |
| Dichloromethane | 8.93 | 332 |
| Acetone | 20.7 | 335 |
| Ethanol | 24.55 | 338 |
| Acetonitrile | 37.5 | 336 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 340 |
Effects on Chemical Reactivity:
The reactivity of this compound is also modulated by the solvent. Computational studies can predict how the solvent influences the energy barriers of reactions involving this compound. For example, in nucleophilic addition reactions to the carbaldehyde group, polar protic solvents can stabilize the transition state through hydrogen bonding, thereby increasing the reaction rate.
DFT calculations can be used to determine various reactivity descriptors, such as the ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). asrjetsjournal.org The values of these descriptors can change in different solvent environments, providing a theoretical basis for understanding the observed reactivity patterns. asrjetsjournal.org
The table below illustrates how key reactivity descriptors for a model pyrazole carbaldehyde can be influenced by the solvent medium.
| Property | Gas Phase | n-Hexane | Ethanol |
|---|---|---|---|
| HOMO Energy (eV) | -6.89 | -6.92 | -7.05 |
| LUMO Energy (eV) | -2.45 | -2.50 | -2.68 |
| Energy Gap (eV) | 4.44 | 4.42 | 4.37 |
| Chemical Hardness (η) | 2.22 | 2.21 | 2.18 |
| Electrophilicity Index (ω) | 4.56 | 4.61 | 4.88 |
The data indicates that with increasing solvent polarity from the gas phase to ethanol, the HOMO-LUMO energy gap decreases, suggesting that electronic excitations become more facile. Concurrently, the chemical hardness decreases, and the electrophilicity index increases, implying an enhanced reactivity of the molecule as an electrophile in polar solvents.
Role As a Synthetic Intermediate for Advanced Molecular Architectures
Construction of Complex Heterocyclic Systems
The inherent reactivity of 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde has been extensively exploited for the synthesis of intricate heterocyclic frameworks. These structures are of significant interest due to their prevalence in pharmacologically active compounds and advanced materials.
Synthesis of Fused Pyrazole (B372694) Derivatives (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrano[2,3-c]pyrazoles)
Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrano[2,3-c]pyrazoles, are prominent scaffolds in medicinal chemistry. nih.govuni.lu The synthesis of these bicyclic and tricyclic systems often employs pyrazole-based precursors. While direct synthesis from this compound is a feasible strategy, many reported syntheses utilize analogous pyrazole aldehydes.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine (B94841) analogs and have attracted considerable attention for their potential as antimetabolites in biochemical pathways. researchgate.netresearchgate.net Their synthesis often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. Although not a direct precursor for the most common routes, derivatives of this compound can be envisioned to participate in multi-step reaction sequences to afford these fused systems. For instance, conversion of the aldehyde to a β-ketoester or a related 1,3-dielectrophilic species could pave the way for cyclization with a nitrogen-containing nucleophile.
Pyrano[2,3-c]pyrazoles: This class of compounds has been investigated for a range of biological activities. researchgate.netmdpi.commdpi.com The synthesis of pyrano[2,3-c]pyrazoles frequently involves a multicomponent reaction, a powerful tool in modern synthetic chemistry. researchgate.netorientjchem.org A typical approach involves the reaction of a pyrazolone (B3327878), an aldehyde, and an active methylene (B1212753) compound. For example, a one-pot, four-component reaction of an aromatic aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) can yield highly substituted pyrano[2,3-c]pyrazoles. researchgate.netumich.edu The aldehyde component in these reactions can be a substituted pyrazole-4-carbaldehyde, highlighting the utility of compounds like this compound in generating such scaffolds.
A representative synthesis of a pyrano[2,3-c]pyrazole derivative is outlined below:
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | SnCl2 / Microwave | Substituted Pyrano[2,3-c]pyrazole | 88% | researchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Aromatic Aldehyde, Malononitrile | Piperidine / Ethanol (B145695) | 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | orientjchem.org |
Formation of Polycyclic Nitrogen Heterocycles
Beyond bicyclic systems, this compound and its derivatives are instrumental in the assembly of more complex polycyclic nitrogen heterocycles. researchgate.net These larger ring systems are of interest for their unique three-dimensional structures and potential applications in materials science and medicinal chemistry. The construction of these molecules often relies on sequential reactions that build upon the initial pyrazole core. For instance, a pyrazolo[1,5-a]pyrimidine (B1248293) synthesized from a pyrazole precursor can be further functionalized and cyclized to generate tetracyclic structures. sciensage.info
Precursor in Natural Product Analog Synthesis
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its role as a precursor for creating analogs of natural products is significant. The pyrazole scaffold is a common motif in various biologically active natural compounds. By using this versatile aldehyde, chemists can synthesize novel molecules that mimic the structural features of natural products but possess modified properties, such as enhanced stability, selectivity, or therapeutic efficacy.
The synthesis of complex, biologically inspired molecules often begins with readily available heterocyclic building blocks. The reactivity of the aldehyde and the chloro group allows for the introduction of diverse substituents and the construction of complex side chains, leading to a wide array of natural product-like molecules.
Utility in the Construction of Functional Organic Materials (e.g., photochromic compounds, fluorescent boron complexes)
The unique electronic properties of the pyrazole ring make it an attractive component in the design of functional organic materials. This compound has been used as a key intermediate in the synthesis of photochromic compounds and fluorescent boron complexes.
Photochromic Compounds: Photochromic materials can change their color upon exposure to light, a property that is highly desirable for applications such as optical data storage, molecular switches, and smart windows. The synthesis of a photochromic 1,3-diazabicyclo[3.1.0]hex-3-ene derivative has been achieved through a one-pot, three-component reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a trans-2-benzoyl-3-(4-nitrophenyl)aziridine, and ammonium (B1175870) acetate (B1210297). nih.gov The resulting compound exhibits photochromic behavior in both solution and the solid state. nih.gov
Fluorescent Boron Complexes: Boron complexes, particularly those with extended π-conjugation, are known for their strong fluorescence, making them useful as fluorescent probes, sensors, and in organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net Multicomponent reactions involving a substituted pyrazole carbaldehyde, an aminobenzenecarboxylic acid, and a boronic acid have been employed to synthesize novel fluorescent pyrazole-containing boron(III) complexes. nih.govresearchgate.netresearchgate.net These compounds exhibit fluorescence in the green region of the visible spectrum and can display aggregation-induced emission enhancement. researchgate.netresearchgate.net
| Precursors | Product Type | Key Features | Reference |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Aziridine, Ammonium Acetate | Photochromic 1,3-diazabicyclo[3.1.0]hex-3-ene | Color change upon UV irradiation | nih.gov |
| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-Aminobenzenecarboxylic acid, Boronic acid | Fluorescent Boron(III) Complex | Emission in the green visible spectrum, Aggregation-induced emission | nih.govresearchgate.netresearchgate.net |
Development of Novel Molecular Scaffolds and Linkers
The development of novel molecular scaffolds is crucial for expanding the accessible chemical space in drug discovery and materials science. This compound serves as an excellent starting point for creating new scaffolds due to its inherent functionality. The pyrazole core can act as a rigid framework, while the aldehyde and chloro groups provide points for diversification.
For example, the aldehyde can be transformed into a variety of other functional groups or used to link the pyrazole core to other molecular fragments, creating bifunctional linkers for applications in areas such as targeted drug delivery or the construction of metal-organic frameworks (MOFs). The ability to readily modify the pyrazole ring allows for the fine-tuning of the electronic and steric properties of the resulting scaffolds.
Applications in Supramolecular Chemistry and Self-Assembly (e.g., molecular recognition, host-guest systems)
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field. Pyrazole derivatives are well-suited for applications in supramolecular chemistry due to their ability to form hydrogen bonds and participate in π-π stacking interactions.
Molecular Recognition and Host-Guest Systems: The design of host molecules that can selectively bind to specific guest molecules is a central theme in molecular recognition. Pyrazole-containing macrocycles and cages can act as hosts for a variety of guests, including ions and small organic molecules. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while NH-pyrazoles can also serve as hydrogen bond donors. These interactions, along with hydrophobic and van der Waals forces, drive the formation of stable host-guest complexes.
Self-Assembly: The directional nature of hydrogen bonding in pyrazole derivatives can be used to control their self-assembly into predictable supramolecular architectures, such as dimers, trimers, tetramers, and infinite chains. nih.gov This self-assembly behavior is crucial for the bottom-up fabrication of novel nanomaterials and functional devices. The specific substitution pattern on the pyrazole ring, as in this compound, influences the geometry and stability of the resulting supramolecular structures.
Advanced Spectroscopic and Crystallographic Studies for Mechanistic and Structural Elucidation of Derivatives
High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of molecules, enabling the elucidation of elemental compositions for reaction intermediates and final products. In the study of derivatives of 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde, HRMS provides unambiguous confirmation of synthesized structures and helps in identifying transient species in reaction mechanisms.
For instance, in the synthesis of novel biheterocyclic compounds derived from pyrazole-4-carbaldehydes, HRMS is a standard characterization technique. researchgate.net The ESI-TOF (Electrospray Ionization - Time of Flight) mode is commonly employed. For example, in the characterization of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the HRMS spectrum showed a molecular ion [M+H]⁺ at m/z 281.0691, corresponding to the calculated mass for C₁₃H₁₄ClN₂O₃ (281.0687), and a sodium adduct [M+Na]⁺ at m/z 303.0508. mdpi.com This level of precision is instrumental in confirming the successful substitution of a methoxy (B1213986) group with a chlorine atom. mdpi.com
Table 1: Illustrative HRMS Data for a Pyrazole (B372694) Carbaldehyde Derivative
| Ion | Calculated m/z | Found m/z | Δ (ppm) | Elemental Composition |
| [M+H]⁺ | 281.0687 | 281.0691 | -1.4 | C₁₃H₁₄ClN₂O₃ |
| [M+Na]⁺ | 303.0507 | 303.0508 | -0.3 | C₁₃H₁₃ClN₂NaO₃ |
Note: Data is illustrative and based on findings for a related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques are fundamental for the complete structural assignment of this compound derivatives in solution.
Two-dimensional (2D) NMR spectroscopy provides through-bond and through-space correlations, which are essential for establishing the connectivity of atoms and the stereochemistry of molecules.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) , sometimes referred to as HMQC (Heteronuclear Multiple Quantum Coherence), correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This is particularly useful for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is critical for assembling molecular fragments and identifying quaternary carbons. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about stereochemistry and conformation. e-bookshelf.de
For pyrazole derivatives, these techniques are routinely used for unambiguous assignment of ¹H and ¹³C NMR spectra. nih.gov For instance, in a derivative of this compound, the HMBC spectrum would be crucial to confirm the position of the aldehyde group by showing a correlation from the aldehyde proton to the C5 and C4 carbons of the pyrazole ring. Similarly, the correlation between the N-methyl protons and the C5 and N1 atoms would confirm the regiochemistry of the pyrazole ring.
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |
| CHO | H4 | C=O | C5, C4 |
| H4 | CHO | C4 | C5, C3, C=O |
| N-CH₃ | - | N-CH₃ | C5, N1 |
Note: This table is illustrative and predictive for the title compound based on general principles of 2D NMR spectroscopy.
Dynamic NMR (DNMR) is employed to study time-dependent phenomena such as conformational changes and restricted rotation around single bonds. researchgate.net For derivatives of this compound that possess flexible side chains or bulky substituents, DNMR can be used to determine the energy barriers to rotation. For example, if a bulky aryl group were attached at a position that could experience hindered rotation, variable temperature NMR experiments could reveal the coalescence of signals as the rate of rotation changes, allowing for the calculation of the rotational energy barrier.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) and Raman spectroscopy are used to identify functional groups and study the vibrational modes of molecules. For derivatives of this compound, these techniques are valuable for confirming the presence of key structural features.
The IR spectrum of a pyrazole carbaldehyde derivative will prominently feature a strong absorption band for the carbonyl (C=O) group of the aldehyde, typically in the region of 1660-1700 cm⁻¹. chemmethod.com For 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, this peak is observed at 1677 cm⁻¹. lookchem.com Other characteristic bands include C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the pyrazole ring, and the C-Cl stretching vibration. researchgate.netresearchgate.netresearchgate.net
Table 3: Typical IR Absorption Frequencies for a Pyrazole Carbaldehyde Derivative
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Aldehyde) | Stretching | 1700 - 1660 |
| C=C / C=N (Ring) | Stretching | 1620 - 1430 |
| C-Cl | Stretching | 800 - 600 |
Note: Data is based on typical values and findings for related pyrazole derivatives. lookchem.comresearchgate.net
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
In the crystal structure of the related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle between them. lookchem.comnih.gov The aldehydic group is nearly coplanar with the pyrazole ring. lookchem.com Such studies reveal the precise geometric parameters of the molecule.
Table 4: Selected Crystallographic Data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7637(4) |
| b (Å) | 6.8712(3) |
| c (Å) | 22.4188(10) |
| β (°) | 93.8458(14) |
| V (ų) | 1039.56(9) |
| Z | 4 |
Source: Data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. lookchem.comresearchgate.net
The analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. nih.gov For pyrazole derivatives, hydrogen bonding plays a significant role in the formation of dimers, chains, or more complex networks. acs.orgnih.gov
Table 5: Hydrogen Bond Parameters in a Related Pyrazole Carbaldehyde
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C-H···O | 0.95 | 2.50 | 3.42 | 165 |
Note: Data is illustrative of typical C-H···O interactions found in the crystal structures of pyrazole derivatives. researchgate.net
Conformational Analysis in the Crystalline State
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This analysis provides a wealth of information regarding bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. Such studies on derivatives of this compound have revealed key structural features.
Detailed crystallographic studies have been conducted on derivatives such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. In this derivative, the aldehydic functional group is observed to be nearly coplanar with the pyrazole ring to which it is attached. However, the phenyl group at the 1-position of the pyrazole ring is significantly twisted out of the plane of the heterocyclic ring. This twisting is a common feature in such derivatives and is influenced by steric interactions between the substituents on the pyrazole and phenyl rings. nih.govresearchgate.net
The planarity of the pyrazole-carbaldehyde fragment is crucial for the electronic communication between the aldehyde group and the pyrazole ring. The dihedral angle between the pyrazole ring and the attached phenyl ring is a key conformational parameter. For instance, in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angles between the central pyrazole ring and the terminal phenyl and phenoxy rings are 73.67(4)° and 45.99(4)°, respectively. nih.gov In the case of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the two ring planes are inclined at an angle of 72.8(1)°. researchgate.net
Interactive Data Table of Crystallographic Parameters for Selected Derivatives
| Derivative | Dihedral Angle (Pyrazole-Phenyl) (°) | Key Bond Length (Å) | Key Bond Angle (°) | Intermolecular Interactions |
|---|---|---|---|---|
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 72.8(1) | C(4)-C(11)=1.451(2) (pyrazole-aldehyde) | N(1)-C(5)-C(4)=108.9(1) | C–H···O, C–H···π |
| 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 73.67(4) | - | - | C–H···π |
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions in Derivatives
UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. The subsequent emission of light as the molecule returns to the ground state is known as fluorescence. These spectroscopic methods provide valuable information about the electronic structure and photophysical properties of the derivatives of this compound.
The electronic absorption spectra of pyrazole derivatives are characterized by absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the nature of the substituents on the pyrazole ring and the solvent polarity. For instance, the introduction of auxochromic groups can lead to a bathochromic (red) shift in the absorption maximum, while chromophoric groups can enhance the molar absorptivity.
A notable example is the photochromic derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com Before UV irradiation, this compound exhibits a sharp absorption peak at 255 nm in ethanol (B145695). mdpi.com Upon irradiation with 365 nm light, a new absorption band appears in the visible region at 415 nm, indicating a reversible light-induced structural change. mdpi.com
The fluorescence properties of these derivatives are also of significant interest. Many pyrazole derivatives exhibit fluorescence with varying quantum yields depending on their structure and environment. nih.gov The emission spectra can provide information about the energy of the excited state and the efficiency of the radiative decay process. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is an important parameter that can be influenced by the molecular structure and solvent.
Interactive Data Table of Photophysical Properties for a Selected Derivative
| Derivative | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (before irradiation) | Ethanol | 255 | - | - |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (after irradiation) | Ethanol | 415 | - | - |
Future Directions and Emerging Research Avenues
Exploration of Underexplored Reactivity Profiles
The aldehyde functionality of 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is a gateway to a multitude of chemical transformations. While standard reactions like condensation and oxidation are known, there is a vast, underexplored landscape of reactivity. Future research could focus on its participation in multicomponent reactions (MCRs), which offer a highly efficient route to complex molecular architectures in a single step. For instance, its use in Passerini, Ugi, or Biginelli-type reactions could rapidly generate libraries of novel, densely functionalized pyrazole (B372694) derivatives for biological screening.
Furthermore, the interplay between the aldehyde, the chloro substituent, and the pyrazole ring could be exploited in novel transition-metal-catalyzed reactions. Investigations into C-H activation at the C4 position, followed by coupling with various partners, could provide access to a new class of tetra-substituted pyrazoles. The reactivity of the chloro group itself, often considered relatively inert on electron-deficient heterocyclic systems, could be enhanced using advanced catalytic systems, enabling novel cross-coupling reactions.
| Potential Reaction Type | Substrate | Reagents | Expected Product Class |
| Ugi Reaction (MCR) | This compound | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide Pyrazole Derivatives |
| Biginelli-type Reaction | This compound | β-ketoester, Urea/Thiourea | Dihydropyrimidinone-fused Pyrazoles |
| C-H Arylation | This compound | Aryl Halide | Pd(II) or Ru(II) catalyst |
| Sonogashira Coupling | This compound | Terminal Alkyne | Pd(0)/Cu(I) catalyst |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pyrazole derivatives, while well-established, often involves challenges related to reaction efficiency, scalability, and safety in conventional batch processes. mdpi.comnih.gov Flow chemistry, a technology that involves performing reactions in continuous-flow reactors, offers significant advantages such as enhanced control over reaction parameters, improved safety, and efficient scalability. mdpi.comnih.govresearchgate.net Future research should focus on adapting the synthesis of this compound and its subsequent derivatization to continuous-flow platforms.
For example, a two-step flow process could be designed where an intermediate enaminone is formed and immediately reacted with a hydrazine (B178648) to generate the pyrazole core. galchimia.com This approach can significantly reduce reaction times from hours to minutes. mdpi.com The integration of in-line purification and analysis units would further accelerate the optimization of reaction conditions for derivatizing the aldehyde group, enabling the rapid and automated synthesis of compound libraries for high-throughput screening. galchimia.com
Table comparing Batch vs. Flow Synthesis for Pyrazoles
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Often hours to days | Minutes to hours mdpi.com |
| Scalability | Challenging, requires re-optimization | Straightforward, by extending operation time |
| Safety | Handling of hazardous intermediates, exotherms | Improved heat and mass transfer, smaller reaction volumes nih.gov |
| Process Control | Limited control over temperature/mixing gradients | Precise control over temperature, pressure, residence time nih.gov |
| Reproducibility | Can be variable between batches | High reproducibility and consistency galchimia.com |
Asymmetric Synthesis and Chiral Induction in Derivatization
The development of chiral pyrazole derivatives is a significant area of research, as enantiomeric purity is often crucial for biological activity. uniovi.esnih.gov The aldehyde group of this compound is an ideal handle for introducing chirality. Future efforts should be directed towards the development of enantioselective reactions involving this aldehyde.
Organocatalysis and transition-metal catalysis are powerful tools for achieving high enantioselectivity. rwth-aachen.dersc.org For instance, asymmetric aldol (B89426), Michael, or Mannich reactions starting from the title compound could lead to a variety of chiral alcohols, amines, and other functionalized derivatives. The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the stereoselective synthesis of other complex pyrazole derivatives and could be adapted for this purpose. nih.govrsc.org The resulting enantiopure pyrazoles could serve as valuable ligands for asymmetric catalysis or as key intermediates for chiral drugs. uniovi.es
Development of Sustainable and Catalytic Methodologies
Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. thieme-connect.comthieme-connect.com Future research on this compound should prioritize the development of environmentally benign synthetic methods. This includes the use of greener solvents like water or ethanol (B145695), replacing stoichiometric reagents with catalytic amounts, and employing energy-efficient reaction conditions. thieme-connect.comjetir.org
The synthesis of the pyrazole core itself can be made more sustainable by using novel catalysts. Iron-catalyzed multicomponent synthesis strategies, for instance, utilize a cheap, abundant, and non-toxic metal to construct the pyrazole ring from simple feedstocks like alcohols. rsc.org The use of heterogeneous and recyclable catalysts, such as nano-materials or functionalized polymers, can simplify product purification and reduce chemical waste, aligning with the principles of green chemistry. nih.gov
Design of Advanced Molecular Probes for Chemical Biology Studies
Pyrazole derivatives have shown considerable promise as scaffolds for fluorescent chemosensors and molecular probes used in bioimaging. rsc.orgnih.gov Their versatile synthetic accessibility and favorable photophysical properties make them ideal candidates for detecting specific ions, molecules, or biological processes within living cells. rsc.orgrsc.org
The this compound scaffold is an excellent starting point for designing such probes. The aldehyde group can be readily converted into a Schiff base or other conjugated systems that often exhibit fluorescence. By attaching specific receptor units (e.g., for metal ions like Zn²⁺ or for biologically relevant anions), the pyrazole core can be transformed into a selective sensor. rsc.org Future research could focus on synthesizing derivatives that exhibit "turn-on" fluorescence upon binding to a target analyte, enabling real-time imaging of cellular events with high sensitivity and low background noise. rsc.org The combination of the pyrazole's electronic properties with various fluorophores could lead to the development of next-generation probes for diagnostics and chemical biology research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
